Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-
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Overview
Description
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- is a complex organic compound with the molecular formula C23H46N2O4 . This compound is characterized by its unique structure, which includes two acetamide groups connected by a 1,3-propanediylbis(oxy) linkage, with heptyl and methyl substituents on the nitrogen atoms. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- involves multiple steps. One common synthetic route includes the reaction of 1,3-dibromopropane with sodium heptanoate to form the intermediate 1,3-propanediylbis(oxy)heptane. This intermediate is then reacted with N-methylacetamide in the presence of a base such as sodium hydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Scientific Research Applications
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 1,3-propanediylbis(oxy) linkage allows for flexible interactions with various biological molecules, making it a versatile compound in biochemical studies .
Comparison with Similar Compounds
Similar compounds to Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- include:
Acetamide, N,N’-[1,3-propanediylbis(oxy-7,1-naphthalenediyl-2,1-ethanediyl)]bis-: This compound has a similar structure but includes naphthalene rings, which may alter its chemical properties and applications.
2,2’-[1,3-Propanediylbis(oxy)]bis(N-heptyl-N-methylacetamide): This compound has a similar molecular formula and structure but may differ in its reactivity and biological activity.
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- stands out due to its unique combination of heptyl and methyl substituents, which provide distinct chemical and biological properties .
Properties
CAS No. |
65115-07-3 |
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Molecular Formula |
C23H46N2O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]propoxy]-N-methylacetamide |
InChI |
InChI=1S/C23H46N2O4/c1-5-7-9-11-13-16-24(3)22(26)20-28-18-15-19-29-21-23(27)25(4)17-14-12-10-8-6-2/h5-21H2,1-4H3 |
InChI Key |
VAQKCJZAOPTDST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(C)C(=O)COCCCOCC(=O)N(C)CCCCCCC |
Origin of Product |
United States |
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